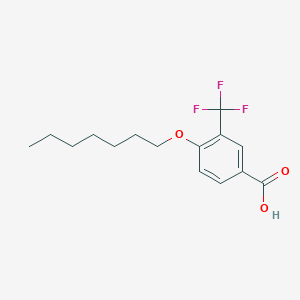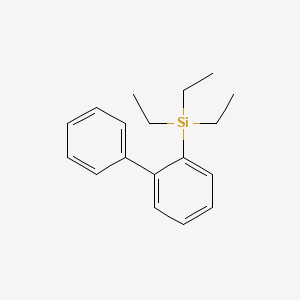
2-(Triethylsilyl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Triethylsilyl)-1,1'-biphenyl is an organosilicon compound that features a biphenyl structure with a triethylsilyl group attached to one of the phenyl rings. This compound is of interest in organic synthesis and materials science due to its unique properties imparted by the triethylsilyl group, which can influence the reactivity and solubility of the biphenyl core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethylsilyl)-1,1'-biphenyl typically involves the lithiation of biphenyl followed by silylation. One common method is the halogen-lithium exchange reaction of 2-bromo-2′-silylbiphenyl with n-butyllithium, followed by the reaction with triethylsilyl chloride . This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
化学反应分析
Types of Reactions
2-(Triethylsilyl)-1,1'-biphenyl can undergo various types of chemical reactions, including:
Electrophilic Substitution: Similar to other biphenyl derivatives, it can participate in electrophilic aromatic substitution reactions.
Lithiation: The compound can be lithiated at the silyl-substituted position, allowing for further functionalization.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Lithiation: n-Butyllithium is commonly used in anhydrous conditions.
Cross-Coupling: Palladium catalysts and boronic acids are typically used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation followed by reaction with an electrophile can yield various substituted biphenyl derivatives .
科学研究应用
2-(Triethylsilyl)-1,1'-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for more complex molecules and materials.
Materials Science: The compound can be used to modify the properties of polymers and other materials, enhancing their solubility and reactivity.
Medicinal Chemistry: It can be used in the synthesis of biologically active compounds, potentially leading to new pharmaceuticals.
作用机制
The mechanism of action of 2-(Triethylsilyl)-1,1'-biphenyl in chemical reactions involves the activation of the biphenyl core through the electron-donating effects of the triethylsilyl group. This activation can facilitate various reactions, such as electrophilic substitution and cross-coupling . The triethylsilyl group can also stabilize reactive intermediates, making the compound a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
2-(Trimethylsilyl)biphenyl: Similar structure but with a trimethylsilyl group instead of triethylsilyl.
2-(Triisopropylsilyl)biphenyl: Features a bulkier triisopropylsilyl group.
2-(Triethylsilyl)phenyl: A simpler structure with only one phenyl ring.
Uniqueness
2-(Triethylsilyl)-1,1'-biphenyl is unique due to the balance between the steric bulk and electronic effects of the triethylsilyl group. This balance makes it particularly useful in reactions where both reactivity and solubility are important considerations .
属性
分子式 |
C18H24Si |
|---|---|
分子量 |
268.5 g/mol |
IUPAC 名称 |
triethyl-(2-phenylphenyl)silane |
InChI |
InChI=1S/C18H24Si/c1-4-19(5-2,6-3)18-15-11-10-14-17(18)16-12-8-7-9-13-16/h7-15H,4-6H2,1-3H3 |
InChI 键 |
PBDARTUSQPVFQI-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=CC=CC=C1C2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
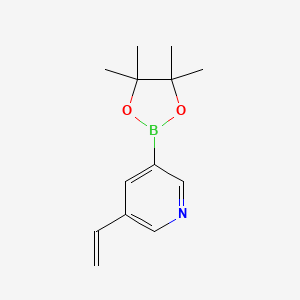
![2-(4-Bromophenyl)-3-methylimidazo[1,2-a]pyridine](/img/structure/B8712577.png)
![methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate](/img/structure/B8712581.png)
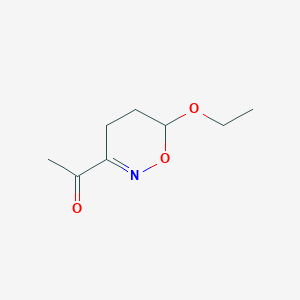
![4-[(3,6-Dichloropyridin-2-yl)methoxy]aniline](/img/structure/B8712607.png)
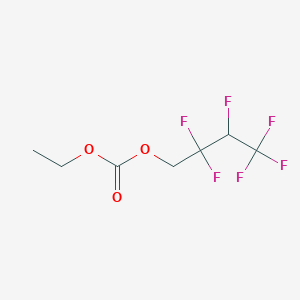
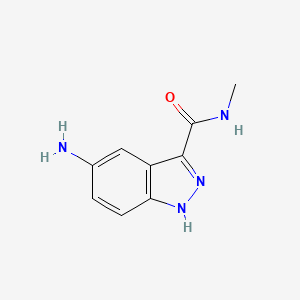
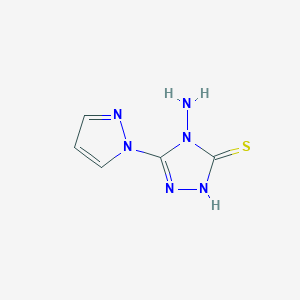
![1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one](/img/structure/B8712617.png)
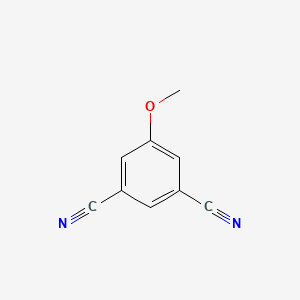
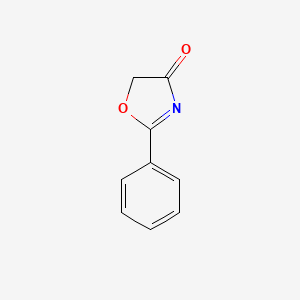
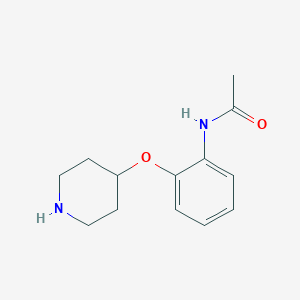
![2-(methoxymethyl)-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8712647.png)
